molecular formula C15H18N2OS B7571187 N,2,4-trimethyl-N-(1-phenylethyl)-1,3-thiazole-5-carboxamide

N,2,4-trimethyl-N-(1-phenylethyl)-1,3-thiazole-5-carboxamide

カタログ番号 B7571187
分子量: 274.4 g/mol
InChIキー: QIVHLIVLWRMRLN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,2,4-trimethyl-N-(1-phenylethyl)-1,3-thiazole-5-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer, autoimmune diseases, and other inflammatory disorders. This compound has gained significant attention in the scientific community due to its promising therapeutic potential and unique mechanism of action.

作用機序

N,2,4-trimethyl-N-(1-phenylethyl)-1,3-thiazole-5-carboxamide exerts its therapeutic effects by selectively inhibiting the activity of Bruton's tyrosine kinase (BTK), a key signaling molecule that plays a critical role in B-cell receptor signaling and other cellular processes. By blocking BTK activity, N,2,4-trimethyl-N-(1-phenylethyl)-1,3-thiazole-5-carboxamide can disrupt the proliferation and survival of cancer cells and modulate immune responses in autoimmune disorders.
Biochemical and Physiological Effects:
N,2,4-trimethyl-N-(1-phenylethyl)-1,3-thiazole-5-carboxamide has been shown to have several biochemical and physiological effects in preclinical models. These include the inhibition of BTK activity, the suppression of downstream signaling pathways, the induction of apoptosis in cancer cells, and the modulation of immune cell function. In addition, N,2,4-trimethyl-N-(1-phenylethyl)-1,3-thiazole-5-carboxamide has been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.

実験室実験の利点と制限

One of the main advantages of N,2,4-trimethyl-N-(1-phenylethyl)-1,3-thiazole-5-carboxamide is its high potency and selectivity for BTK, which makes it a valuable tool for studying B-cell receptor signaling and other cellular processes in vitro and in vivo. However, one limitation of N,2,4-trimethyl-N-(1-phenylethyl)-1,3-thiazole-5-carboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

将来の方向性

There are several potential future directions for N,2,4-trimethyl-N-(1-phenylethyl)-1,3-thiazole-5-carboxamide research. One area of interest is the development of combination therapies that can enhance the efficacy of N,2,4-trimethyl-N-(1-phenylethyl)-1,3-thiazole-5-carboxamide in cancer and autoimmune disorders. Another potential direction is the investigation of N,2,4-trimethyl-N-(1-phenylethyl)-1,3-thiazole-5-carboxamide in other disease contexts, such as viral infections and inflammatory bowel disease. Finally, further studies are needed to fully understand the pharmacokinetic and pharmacodynamic properties of N,2,4-trimethyl-N-(1-phenylethyl)-1,3-thiazole-5-carboxamide and to optimize its dosing and administration in clinical settings.

合成法

The synthesis of N,2,4-trimethyl-N-(1-phenylethyl)-1,3-thiazole-5-carboxamide involves several steps, including the condensation of 2,4-dimethylthiazole-5-carboxylic acid with 1-phenylethylamine, followed by the introduction of a 2-cyanoethyl group and the final deprotection of the amine. This process yields a pure form of N,2,4-trimethyl-N-(1-phenylethyl)-1,3-thiazole-5-carboxamide that can be used for further research.

科学的研究の応用

N,2,4-trimethyl-N-(1-phenylethyl)-1,3-thiazole-5-carboxamide has been extensively studied in preclinical models of various diseases, including B-cell lymphoma, multiple myeloma, and autoimmune disorders such as rheumatoid arthritis and systemic lupus erythematosus. In vitro and in vivo studies have demonstrated that N,2,4-trimethyl-N-(1-phenylethyl)-1,3-thiazole-5-carboxamide is a potent inhibitor of several key signaling pathways involved in the pathogenesis of these diseases, including B-cell receptor signaling, NF-κB activation, and PI3K/AKT/mTOR signaling.

特性

IUPAC Name

N,2,4-trimethyl-N-(1-phenylethyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-10-14(19-12(3)16-10)15(18)17(4)11(2)13-8-6-5-7-9-13/h5-9,11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVHLIVLWRMRLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N(C)C(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。